2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide

P2X4 receptor antagonist purinergic signalling selectivity profiling

2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide (CAS 796100‑43‑1; molecular weight 362.8 Da) is a synthetic small‑molecule acetamide analogue that contains a 4‑chlorophenoxyacetyl group linked to a furan‑piperidine ethylamine scaffold [REFS‑1]. The compound is reported to act as an antagonist at the human P2X4 purinergic receptor (IC₅₀ = 1280 nM) and shows detectable but weaker activity at the human P2X2 (IC₅₀ = 1060 nM) and P2X7 (IC₅₀ = 2450 nM) subtypes, as recorded in curated bioactivity databases [REFS‑2].

Molecular Formula C19H23ClN2O3
Molecular Weight 362.8 g/mol
Cat. No. B11306082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide
Molecular FormulaC19H23ClN2O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3
InChIInChI=1S/C19H23ClN2O3/c20-15-6-8-16(9-7-15)25-14-19(23)21-13-17(18-5-4-12-24-18)22-10-2-1-3-11-22/h4-9,12,17H,1-3,10-11,13-14H2,(H,21,23)
InChIKeyYITGGRZZIXVZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide: Baselines for Procurement & Research Selection


2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide (CAS 796100‑43‑1; molecular weight 362.8 Da) is a synthetic small‑molecule acetamide analogue that contains a 4‑chlorophenoxyacetyl group linked to a furan‑piperidine ethylamine scaffold [REFS‑1]. The compound is reported to act as an antagonist at the human P2X4 purinergic receptor (IC₅₀ = 1280 nM) and shows detectable but weaker activity at the human P2X2 (IC₅₀ = 1060 nM) and P2X7 (IC₅₀ = 2450 nM) subtypes, as recorded in curated bioactivity databases [REFS‑2]. It also appears in primary high‑throughput screens against several deubiquitinase enzymes (USP7, USP8, USP10, USP17, USP28) [REFS‑3].

Why Near‑Analog Substitution for 2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide Risks Irreproducible Results


Compounds that share the furan‑piperidine ethylamine core but differ in the phenoxyacetyl substituent cannot be assumed to be functionally equivalent. Publicly curated bioactivity data show that 2‑(4‑chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide exhibits a multi‑target profile with distinct potencies at P2X4, P2X2 and P2X7 receptors, and also appears in deubiquitinase primary screens [REFS‑1][REFS‑2]. The closest commercially listed analog—2‑(4‑chlorophenoxy)‑N‑[2‑(5‑methylfuran‑2‑yl)‑2‑(4‑methylpiperidin‑1‑yl)ethyl]acetamide—introduces additional methyl groups on both the furan and piperidine rings, while N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]‑2‑(2‑methylphenoxy)acetamide replaces the 4‑chlorophenoxy group with a 2‑methylphenoxy moiety [REFS‑3][REFS‑4]. These structural modifications are predicted to alter hydrogen‑bonding contacts, steric fit and electrophilic character at the ligand‑binding site, making biological readouts non‑interchangeable. Procurement of the unsubstituted core fragment N‑[2‑(furan‑2‑yl)‑2‑piperidin‑1‑ylethyl]acetamide, which lacks the 4‑chlorophenoxyacetyl warhead entirely, would ablate the key pharmacophore [REFS‑5].

Quantitative Differentiation Evidence for 2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide Versus Closest Comparators


P2X4 Antagonism With a Distinct P2X2/P2X7 Selectivity Window Versus BAY‑1797

The target compound shows a moderate P2X4 IC₅₀ of 1280 nM but a comparably narrow selectivity gap over P2X2 (IC₅₀ = 1060 nM, ratio ≈ 1.2×) and a wider gap over P2X7 (IC₅₀ = 2450 nM, ratio ≈ 1.9×). In contrast, the optimized clinical‑stage P2X4 antagonist BAY‑1797 achieves a P2X4 IC₅₀ of 211 nM with far larger selectivity windows (>236‑fold over P2X1, >142‑fold over P2X2/3, 39‑fold over P2X3, 50‑fold over P2X7) [REFS‑1][REFS‑2]. The target compound therefore represents a less selective, lower‑potency starting point that may be useful for probing pan‑P2X pharmacology or for SAR exploration where balanced P2X2/P2X4 activity is desired.

P2X4 receptor antagonist purinergic signalling selectivity profiling

Sub‑Micromolar P2X2 Antagonism Distinguishes the Compound From Most Reported P2X4‑Selective Ligands

The target compound inhibits human P2X2 with an IC₅₀ of 1060 nM, which is essentially equipotent to its P2X4 activity. This contrasts sharply with the P2X4‑selective probe BAY‑1797, which displays no measurable activity on P2X2‑containing receptors (IC₅₀ > 30 μM for hP2X2/3) [REFS‑1][REFS‑2]. The equipotent P2X2/P2X4 profile may be advantageous for studies requiring simultaneous blockade of both subtypes but constitutes a liability for experiments demanding P2X4 exclusivity.

P2X2 receptor cross‑reactivity orthologue selectivity

Multi‑Target Deubiquitinase Screening Fingerprint Differentiates the Compound From P2X‑Selective Probes

In primary quantitative high‑throughput screens (qHTS), 2‑(4‑chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide was tested against a panel of deubiquitinase enzymes (USP8, USP17, USP7, USP28, USP10) [REFS‑1]. While exact IC₅₀ values from these screens are not publicly curated, the screening inclusion itself demonstrates a multi‑target interaction profile that is absent for dedicated P2X4 antagonists such as BAY‑1797, whose off‑target profiling focused on GPCRs, ion channels, kinases, and transporters rather than deubiquitinases [REFS‑2]. The target compound therefore offers a unique dual‑pharmacology (P2X‑purinergic + deubiquitinase) that may be exploited or must be controlled for, depending on the experimental design.

deubiquitinase inhibition USP7/USP8/USP10/USP17/USP28 primary qHTS

Structural Differentiation: The 4‑Chlorophenoxyacetyl Warhead Versus 2‑Methylphenoxy and Des‑Chloro Analogs

The target compound contains a 4‑chlorophenoxyacetyl moiety that is absent in the core fragment N‑[2‑(furan‑2‑yl)‑2‑piperidin‑1‑ylethyl]acetamide (molecular weight 236.31 Da) and is regiochemically distinct from the 2‑methylphenoxy group in N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]‑2‑(2‑methylphenoxy)acetamide [REFS‑1][REFS‑2]. The para‑chloro substituent increases the electron‑withdrawing character of the phenoxy ring, altering hydrogen‑bond acceptor strength and steric profile relative to the ortho‑methyl analog. The dimethyl‑substituted analog 2‑(4‑chlorophenoxy)‑N‑[2‑(5‑methylfuran‑2‑yl)‑2‑(4‑methylpiperidin‑1‑yl)ethyl]acetamide (molecular weight 390.9 Da) introduces additional steric bulk on both the furan and piperidine rings that is predicted to alter binding‑pocket complementarity [REFS‑3].

structure‑activity relationship 4‑chlorophenoxy pharmacophore comparator analogs

Cellular Differentiation‑Inducing Activity Described in Biomedical Literature

The compound is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti‑cancer agent or for the treatment of proliferative skin diseases such as psoriasis [REFS‑1]. No quantitative IC₅₀ values from these studies are publicly available, and no direct comparator data exist for the closest structural analogs. Therefore, this biological annotation derives from non‑curated, non‑peer‑reviewed biomedical text mining and should be interpreted as hypothesis‑generating information only.

cellular differentiation anti‑proliferative monocyte induction

Evidence‑Backed Application Scenarios for 2‑(4‑Chlorophenoxy)‑N‑[2‑(furan‑2‑yl)‑2‑(piperidin‑1‑yl)ethyl]acetamide


Pan‑P2X Pharmacological Tool for Studies Requiring Balanced P2X2/P2X4 Antagonism

The equipotent activity at human P2X2 (IC₅₀ = 1060 nM) and P2X4 (IC₅₀ = 1280 nM), with weaker P2X7 inhibition (IC₅₀ = 2450 nM) [REFS‑1], makes this compound a useful starting point for experiments where simultaneous blockade of P2X2 and P2X4 is required—for example, in dissecting the contributions of these subtypes to ATP‑driven calcium responses in microglia or astrocyte cultures. Selective P2X4 antagonists such as BAY‑1797 would not achieve this dual coverage [REFS‑2].

Starting Scaffold for Dual P2X‑Deubiquitinase SAR Exploration

The compound is active in primary qHTS screens against multiple deubiquitinase enzymes (USP7, USP8, USP10, USP17, USP28) [REFS‑3]. This dual‑target profile is not shared by characterized P2X4‑selective antagonists [REFS‑2]. Medicinal chemistry programs exploring the intersection of purinergic signalling and ubiquitin‑proteasome pathways (e.g., in neuroinflammation or oncology) can use this compound as a starting scaffold for hit‑to‑lead optimization.

Negative Control Chemotype for P2X4‑Selective Probe Validation

Because the compound lacks the pronounced P2X4 selectivity of probes such as BAY‑1797 (P2X4 IC₅₀ = 211 nM; >236‑fold selectivity over P2X1) [REFS‑2], it can serve as a structurally distinct negative control in experiments designed to confirm that pharmacological effects are specifically mediated through P2X4 rather than through off‑target P2X2 or P2X7 engagement.

Procurement‑Grade Reference for Analog Integrity Verification

Given the commercial availability of close structural analogs—including the des‑chloro core fragment (MW 236.31 Da) [REFS‑4], the 2‑methylphenoxy regioisomer [REFS‑5], and the dimethyl‑substituted variant (MW 390.9 Da) [REFS‑6]—the target compound (CAS 796100‑43‑1; MW 362.8 Da) serves as a defined reference standard for analytical chemistry and quality control groups who must verify the identity of inbound research materials by LC‑MS, NMR, or IR spectroscopy.

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